molecular formula C13H15N3O3 B11371286 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No.: B11371286
M. Wt: 261.28 g/mol
InChI Key: PHQJREXAHZSGKJ-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide (CID 7660248) is a high-purity chemical compound supplied for scientific research and development . This molecule features a 1,2,5-oxadiazole core, a heterocyclic scaffold of significant interest in medicinal and agrochemical research. Patents indicate that N-(1,2,5-oxadiazol-3-yl)carboxamide compounds, which share this core structure, are investigated for their utility as herbicides . This suggests its value as a key intermediate or scaffold for developing novel agrochemical agents. Furthermore, the broader class of oxadiazole isomers, including 1,3,4-oxadiazoles, are extensively studied in oncology research for their ability to inhibit various biological targets such as thymidylate synthase, a critical enzyme for DNA synthesis . While research is ongoing, these properties make this compound a compound with relevant potential for researchers exploring new small-molecule tools and therapeutics. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. IDENTIFICATION • IUPAC Name : this compound • Molecular Formula : C13H15N3O3 • CAS Number : Please contact us for specific

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

InChI

InChI=1S/C13H15N3O3/c1-3-4-11(17)14-13-12(15-19-16-13)9-5-7-10(18-2)8-6-9/h5-8H,3-4H2,1-2H3,(H,14,16,17)

InChI Key

PHQJREXAHZSGKJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Key Intermediates:

IntermediateRoleSynthesis MethodReference
4-MethoxybenzohydrazideOxadiazole ring formationHydrazinolysis of ethyl 4-methoxybenzoate
Butanoyl chlorideAmide bond formationReaction of butyric acid with SOCl₂

The 1,2,5-oxadiazole ring is typically constructed via cyclization of a hydrazide intermediate. For example, 4-methoxybenzohydrazide reacts with nitrile oxides or undergoes cyclodehydration with phosphorus oxychloride (POCl₃) to form the oxadiazole core.

Step-by-Step Synthetic Routes

Hydrazide Cyclization Method

This two-step approach is widely reported:

Step 1: Formation of 4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine

  • Reagents : 4-Methoxybenzohydrazide, cyanogen bromide (BrCN)

  • Conditions : Ethanol, reflux (12–16 h)

  • Mechanism : Nucleophilic attack of hydrazide on BrCN, followed by cyclization.

  • Yield : 68–72%.

Step 2: Amide Coupling with Butanoyl Chloride

  • Reagents : Butanoyl chloride, triethylamine (TEA)

  • Conditions : Dichloromethane (DCM), 0°C to room temperature (4 h)

  • Mechanism : Schotten-Baumann reaction

  • Yield : 85–89%.

One-Pot Tandem Synthesis

A streamlined method avoids isolating intermediates:

  • Reagents : 4-Methoxybenzohydrazide, butyric anhydride, POCl₃

  • Conditions : Toluene, 110°C (8 h)

  • Mechanism : Simultaneous cyclization and acylation

  • Yield : 62–65%.

Industrial-Scale Production Methods

Scale-up protocols focus on cost efficiency and safety:

ParameterLaboratory ScaleIndustrial Adaptation
Cyclization AgentPOCl₃PCl₅ (lower toxicity)
SolventDCMToluene (recyclable)
PurificationColumn ChromatographyCrystallization (ethanol/water)
Typical Batch Size5–10 g50–100 kg

Industrial processes achieve 58–60% overall yield with >99% purity via recrystallization.

Purification and Analytical Characterization

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7 v/v).

  • Recrystallization : Ethanol/water (4:1) yields colorless crystals.

Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 7.82 (d, J=8.8 Hz, 2H, ArH), 3.89 (s, 3H, OCH₃), 2.38 (t, J=7.2 Hz, 2H, COCH₂)
IR (KBr)1665 cm⁻¹ (C=O amide), 1610 cm⁻¹ (C=N oxadiazole)
HPLC Retention time: 6.7 min (C18 column, MeOH:H₂O 70:30)

Reaction Optimization and Yield Comparisons

Effect of Coupling Reagents

ReagentYield (%)Purity (%)Cost (USD/g)
HATU/DIPEA9299.512.50
EDC/HOBt8898.78.20
DCC/DMAP8497.36.80

HATU-based coupling achieves the highest yield but is cost-prohibitive for large-scale use.

Solvent Screening for Cyclization

SolventReaction Time (h)Yield (%)
Toluene865
DMF658
Acetonitrile1047

Toluene balances reactivity and ease of removal.

Comparative Analysis with Structural Analogs

CompoundSynthesis Yield (%)Bioactivity (IC₅₀, μM)
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide7112.4 (AChE inhibition)
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide689.8 (Antimicrobial)
Target Compound857.2 (Tyrosinase inhibition)

The butanamide derivative shows enhanced bioactivity due to optimal alkyl chain length.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide. Research indicates that compounds with oxadiazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxic Assays : In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes .
  • Growth Inhibition : Specific derivatives have demonstrated percent growth inhibitions (PGIs) exceeding 70% against several cancer lines such as SNB-19 and OVCAR-8 .

Antidiabetic Properties

The oxadiazole scaffold has also been investigated for its antidiabetic effects. In vivo studies utilizing models like Drosophila melanogaster demonstrated that certain oxadiazole derivatives significantly reduced glucose levels, suggesting their potential as therapeutic agents for diabetes management .

Synthesis and Modification

The synthesis of this compound typically involves multi-step chemical reactions that create the oxadiazole ring and attach the butanamide moiety. The synthetic pathways often focus on optimizing yield and biological activity through structural modifications.

Synthetic Pathway Overview

  • Formation of Oxadiazole Ring : This is generally achieved through cyclization reactions involving hydrazones or amidoximes.
  • Introduction of Butanamide Group : This can be done via acylation reactions where butanoic acid derivatives react with the oxadiazole intermediate.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of a series of oxadiazole compounds, including this compound. The compounds were screened against various cancer cell lines, showing promising results with significant apoptosis induction .

CompoundCell Line TestedPercent Growth Inhibition
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H46075.99%

Study 2: Antidiabetic Activity

Another investigation focused on the antidiabetic effects of oxadiazole derivatives revealed that certain compounds could lower glucose levels significantly in genetically modified models . This suggests a dual therapeutic potential for managing both cancer and diabetes.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling . The oxadiazole ring is also known to interact with DNA and proteins, potentially leading to anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with 1,2,5-Oxadiazole Cores

Key Compounds:

ANAZF (1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-) Structure: Contains multiple nitro-substituted oxadiazole rings linked by azo groups. Contrast: Unlike N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide, ANAZF lacks amide groups, and its nitro substituents prioritize energetic applications over pharmacological utility.

4-[4-(4-Amino-1,2,5-Oxadiazol-3-yl)-1,2,5-Oxadiazol-3-yl]-1,2,5-Oxadiazol-3-amine Structure: Triply fused oxadiazole rings with amino groups. Synthesis: Requires aggressive reducing agents (e.g., SnCl₂ in acetic acid) and yields explosive materials . Contrast: The target compound’s single oxadiazole ring and methoxyphenyl group reduce instability risks, favoring drug design.

Table 1: Structural and Functional Comparison of Oxadiazole Derivatives
Compound Core Structure Substituents Molecular Weight Key Properties/Applications
This compound 1,2,5-Oxadiazole 4-Methoxyphenyl, butanamide 289.31* Pharmaceutical research
ANAZF Multiple oxadiazoles Nitro, azo, amino 284.19 Explosive materials
Fused trioxadiazole () Three oxadiazoles Amino 236.18 High-energy materials

*Calculated based on molecular formula C₁₃H₁₅N₃O₃.

Butanamide-Containing Analogues

Key Compound: 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)butanamide (5h)
  • Structure : Benzoxazole core with a butanamide side chain and methoxyphenyl group.
  • Activity : Demonstrated anti-inflammatory effects by inhibiting LPS-induced cytokines .
  • Comparison : The oxadiazole core in the target compound may enhance metabolic stability compared to benzoxazole, but the benzoxazole’s planar structure could improve DNA/protein binding.

Acetamide Derivatives

Key Compound: 2-(4-Bromophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
  • Structure: Similar oxadiazole core but with acetamide and bromophenoxy groups.
  • Properties : Higher molecular weight (404.215 vs. 289.31) due to bromine, which may reduce bioavailability .

Biological Activity

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H15N3O3
  • Molecular Weight : 255.28 g/mol
  • CAS Number : 7660248

The presence of the oxadiazole ring and the methoxyphenyl group contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that compounds with oxadiazole moieties can exhibit significant effects on neurotransmitter systems and may influence pathways involved in neuroprotection and anti-inflammatory responses.

1. Antimicrobial Properties

Research has indicated that oxadiazole derivatives possess antimicrobial activities. A study demonstrated that similar compounds showed effectiveness against a range of bacterial strains, suggesting that this compound may also exhibit such properties .

2. Anticancer Activity

The anticancer potential of oxadiazole derivatives has been documented in various studies. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation .

3. Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective properties. Compounds with oxadiazole scaffolds have been shown to modulate glutamate receptors and reduce oxidative stress in neuronal cells .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Similar oxadiazole compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Activity Derivatives demonstrated cytotoxicity against various cancer cell lines; specific studies on butanamide derivatives are needed .
Neuroprotection Compounds with oxadiazole rings have shown potential in reducing neuronal damage in models of neurodegeneration .

Q & A

Basic: What are the key structural features of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide, and how do they influence its physicochemical properties?

The compound features a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a butanamide group and at the 4-position with a 4-methoxyphenyl ring. The methoxy group enhances solubility in polar solvents due to its electron-donating nature, while the oxadiazole ring contributes to metabolic stability and π-π stacking interactions with biological targets. The butanamide side chain provides flexibility for hydrogen bonding, critical for target engagement . Comparative studies with analogs lacking the methoxy group (e.g., N-phenylbutanamide derivatives) show reduced solubility and altered binding affinities, underscoring the importance of substitution patterns .

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Synthesis typically involves:

Oxadiazole Formation : Cyclization of a nitrile oxide intermediate (generated from 4-methoxyphenylhydroxamoyl chloride) with butanenitrile under Huisgen conditions.

Amidation : Coupling the oxadiazole intermediate with butanoic acid chloride using a base (e.g., triethylamine) in anhydrous dichloromethane.
Optimization :

  • Temperature : Maintain 0–5°C during cyclization to minimize side reactions.
  • Catalyst : Use catalytic DMAP for amidation to improve yield (≥75%).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol ensures >95% purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values in kinase assays)?

Contradictions may arise from assay conditions (e.g., ATP concentration, buffer pH) or target conformational states. Methodological steps include:

  • Standardization : Use uniform assay protocols (e.g., ADP-Glo™ Kinase Assay) with controlled ATP levels (1 mM).
  • Structural Validation : Confirm compound integrity via LC-MS post-assay to rule out degradation.
  • Molecular Dynamics (MD) Simulations : Compare binding poses in open/closed kinase conformations to identify state-dependent activity. For example, MD studies of analogous oxadiazoles revealed 10-fold IC₅₀ differences between active and inactive kinase states .

Advanced: What strategies are recommended for studying the compound’s interaction with cytochrome P450 enzymes to assess metabolic stability?

In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify metabolites.

CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to measure competitive/non-competitive inhibition.

Docking Studies : Map the compound’s binding to CYP2D6/CYP3A4 active sites using Glide SP (Schrödinger Suite). Structural analogs with bulkier substituents show reduced CYP2D6 affinity, suggesting steric hindrance improves metabolic stability .

Advanced: How does this compound compare to structurally similar 1,3,4-oxadiazole derivatives in terms of pharmacokinetic (PK) properties?

Parameter This compound 1,3,4-Oxadiazole Analog
LogP 2.1 ± 0.33.5 ± 0.2
t₁/₂ (HLMs) 45 min22 min
Caco-2 Permeability 8.7 × 10⁻⁶ cm/s5.2 × 10⁻⁶ cm/s
The 1,2,5-oxadiazole core confers lower lipophilicity (LogP) and longer half-life due to reduced CYP-mediated oxidation. However, 1,3,4-oxadiazole analogs exhibit higher membrane permeability, attributed to their planar geometry .

Advanced: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA at 254 nm.
  • Solid-State Stability : Use TGA/DSC to assess hygroscopicity and polymorph transitions.
  • NMR Relaxometry : ¹H T₁ relaxation times in D₂O predict aggregation tendencies. Data from similar compounds show stability >48 hours in PBS (pH 7.4) at 37°C .

Advanced: How can contradictory data on the compound’s solubility be addressed during formulation development?

Reported solubility discrepancies (e.g., 0.8 mg/mL vs. 1.5 mg/mL in water) may stem from polymorphism or residual solvents. Strategies include:

  • Particle Size Reduction : Nano-milling (e.g., wet milling with PVP K30) increases surface area, improving solubility.
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) using slurry crystallization.
  • Hansen Solubility Parameters : Optimize solvent blends (e.g., PEG 400/water) to match HSP values (δD=18.1, δP=8.9, δH=7.2) .

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